Carpain

Übersicht

Beschreibung

Carpaine is a major alkaloid found in the leaves of the papaya plant (Carica papaya L.). It was first isolated by Greshoff in 1890 and has since been studied for its diverse biological properties. Carpaine is known for its cardiovascular benefits, muscle relaxation properties, and potential therapeutic applications in treating various diseases such as high blood pressure and high heart rates .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Carpaine, a major alkaloid component of papaya leaves , has been studied for its effects on cardiovascular health . The primary targets of Carpaine are the cardiomyocytes, specifically the H9c2 cell line . These cells play a crucial role in heart function, and their proliferation and repair are vital for maintaining cardiovascular health .

Mode of Action

Carpaine interacts with its targets, the H9c2 cardiomyocytes, by promoting their proliferation and repair . It achieves this by upregulating the cell cycle marker proteins cyclin D1 and PCNA . This interaction results in a significant increase in the proliferation rate of the H9c2 cells .

Biochemical Pathways

The biochemical pathways affected by Carpaine involve the FAK-ERK1/2 and FAK-AKT signaling pathways . These pathways are crucial for cell proliferation and survival. Activation of these pathways by Carpaine leads to increased cell proliferation, which is beneficial in the context of cardiomyocyte health .

Pharmacokinetics

The pharmacokinetics of Carpaine, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been evaluated using SwissADME online tool . This analysis revealed that Carpaine has good lipophilicity, drug-likeness, gastrointestinal (GI) absorption, and bioavailability . These properties are crucial for the compound’s effectiveness as they determine how well it is absorbed into the body, distributed to its target sites, metabolized, and finally excreted .

Biochemische Analyse

Biochemical Properties

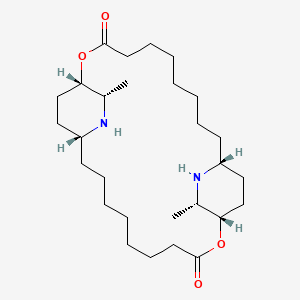

Carpaine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with the cardiovascular system, where Carpaine has been shown to reduce systolic, diastolic, and mean arterial blood pressure . This effect is likely due to its macrocyclic dilactone structure, which may act as a cation chelating agent . Additionally, Carpaine has been reported to possess anti-plasmodial activity, with a high selectivity towards parasites .

Cellular Effects

Carpaine influences various cellular processes and functions. In cardiomyocytes, Carpaine promotes cell proliferation and repair following oxidative insults . It activates key signaling pathways such as the FAK-ERK1/2 and FAK-AKT pathways, which are crucial for cell cycle progression and preventing cell death during stressful conditions . Furthermore, Carpaine has been shown to reduce the overproduction of reactive oxygen species and maintain mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, Carpaine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Carpaine-induced cardiomyocyte proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways . Additionally, Carpaine’s macrocyclic dilactone structure may contribute to its cation chelating properties, which could influence its interaction with various enzymes and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carpaine have been observed to change over time. Studies have shown that Carpaine provides significant protection to cardiomyocytes during ischemia-reperfusion injury by promoting cell cycle progression and preventing cell death . The stability and degradation of Carpaine in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been noted in in vitro studies .

Dosage Effects in Animal Models

The effects of Carpaine vary with different dosages in animal models. In Wistar male rats, increasing dosages of Carpaine from 0.5 mg/kg to 2.0 mg/kg resulted in a progressive decrease in systolic, diastolic, and mean arterial blood pressure . No visible toxicity or adverse effects were observed in animals treated with Carpaine at a dose of 4 mg/kg for 8 days

Metabolic Pathways

Carpaine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its biological activity. For example, Carpaine-induced cardiomyocyte proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways . These pathways play a vital role in regulating cell cycle progression and preventing cell death during oxidative stress .

Subcellular Localization

The subcellular localization of Carpaine plays a crucial role in its activity and function. Carpaine has been shown to localize in the cytoplasm and nuclei of cells This localization is essential for its interaction with specific biomolecules and its subsequent biological effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carpaine can be extracted from Carica papaya leaves using various methods. One effective method involves hot water extraction combined with ultrasound-assisted extraction. This is followed by condensation using surfactant-assisted flotation. The acid-base extraction method is also applied to alter the solubility of carpaine at different stages of the process .

Industrial Production Methods: In industrial settings, carpaine is typically extracted using a combination of acid-base extraction and flotation techniques. This method has been shown to significantly increase the yield of carpaine compared to traditional ethanolic extraction methods. The use of surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) further enhances the extraction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Carpaine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Carpaine can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups within the carpaine molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of carpaine that exhibit enhanced biological activity and improved pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

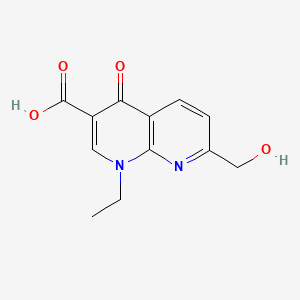

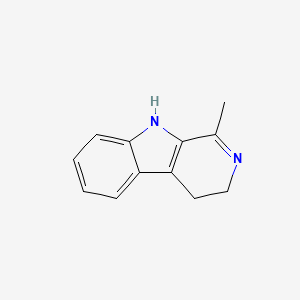

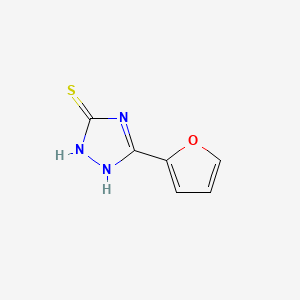

Carpaine is unique among alkaloids due to its specific cardiovascular and muscle relaxation properties. Similar compounds include:

Papain: Another alkaloid found in papaya leaves, known for its proteolytic enzyme activity.

Chymopapain: Similar to papain, it is used for its proteolytic properties and has applications in medicine.

Vasconcellosia hasta: Contains alkaloids similar to carpaine but with different biological activities.

Carpaine stands out due to its significant cardiovascular benefits and its potential therapeutic applications in treating various diseases.

Eigenschaften

IUPAC Name |

13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCMASJCYVAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871890 | |

| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.2~11,14~]triacontane-3,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3463-92-1 | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Carpaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

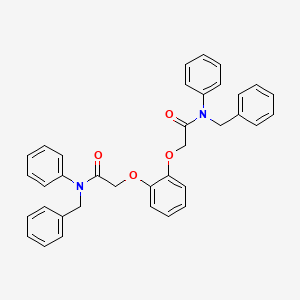

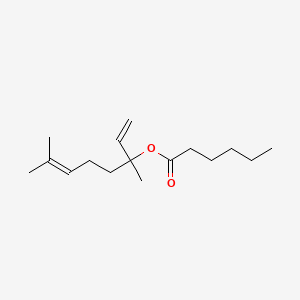

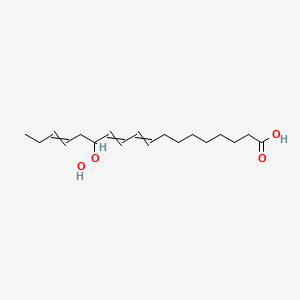

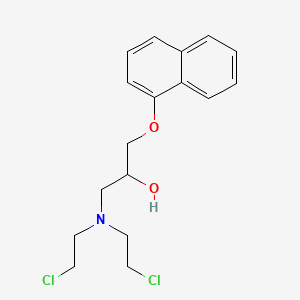

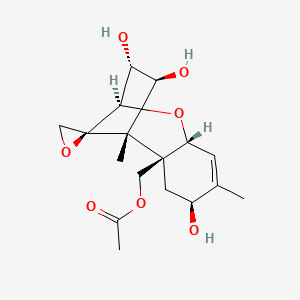

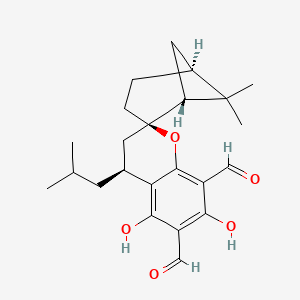

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B1223093.png)

![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)

![2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester](/img/structure/B1223097.png)

![(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one](/img/structure/B1223110.png)

![(1S,2S,4S,6R,8R,9R)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)